molecular formula C22H21F3N2O B11028784 (1Z)-4,4,6,8-tetramethyl-1-{[3-(trifluoromethyl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1Z)-4,4,6,8-tetramethyl-1-{[3-(trifluoromethyl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11028784
M. Wt: 386.4 g/mol
InChI Key: VYJSQICIZLJLJQ-UHFFFAOYSA-N
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Description

(1Z)-4,4,6,8-tetramethyl-1-{[3-(trifluoromethyl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes a pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-4,4,6,8-tetramethyl-1-{[3-(trifluoromethyl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multiple steps. One common approach is to start with the preparation of the pyrroloquinoline core, followed by the introduction of the trifluoromethylphenyl group and the imino functionality. The reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1Z)-4,4,6,8-tetramethyl-1-{[3-(trifluoromethyl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The trifluoromethylphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.

Scientific Research Applications

(1Z)-4,4,6,8-tetramethyl-1-{[3-(trifluoromethyl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Medicine: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It can be used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (1Z)-4,4,6,8-tetramethyl-1-{[3-(trifluoromethyl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (1Z)-4,4,6,8-tetramethyl-1-{[3-(trifluoromethyl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one include:

    Quinoline derivatives: These compounds share the quinoline core structure and have similar chemical properties.

    Pyrroloquinoline derivatives: These compounds have a similar core structure but may differ in the functional groups attached.

    Trifluoromethylphenyl derivatives: These compounds contain the trifluoromethylphenyl group and exhibit similar reactivity.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties. The presence of the trifluoromethylphenyl group enhances its stability and reactivity, while the pyrroloquinoline core provides a versatile scaffold for further modifications.

Properties

Molecular Formula

C22H21F3N2O

Molecular Weight

386.4 g/mol

IUPAC Name

6,9,11,11-tetramethyl-3-[3-(trifluoromethyl)phenyl]imino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

InChI

InChI=1S/C22H21F3N2O/c1-12-8-16-13(2)11-21(3,4)27-19(16)17(9-12)18(20(27)28)26-15-7-5-6-14(10-15)22(23,24)25/h5-10,13H,11H2,1-4H3

InChI Key

VYJSQICIZLJLJQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C3=C1C=C(C=C3C(=NC4=CC=CC(=C4)C(F)(F)F)C2=O)C)(C)C

Origin of Product

United States

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